1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-3-nitropyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-7-2-3(5(9)10)4(6-7)8(11)12/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXDRRLYXOTORT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592899 | |
| Record name | 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39205-68-0 | |
| Record name | 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1-methyl-1H-pyrazole-4-carboxylic acid | HNO3/H2SO4 mixture, 0-60°C, 2-4 hours | 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid | 70-85 | Controlled temperature critical to avoid over-nitration |
| 2 | Crude nitrated product | Recrystallization from suitable solvent | Pure this compound | >99 purity | Multiple recrystallizations may be necessary |
Detailed Research Findings
- Nitration Selectivity: Studies indicate that nitration selectively occurs at the 3-position due to electronic and steric factors inherent in the pyrazole ring system.
- Reaction Optimization: Research shows that the ratio of nitric acid to sulfuric acid, reaction temperature, and time significantly influence the nitration efficiency and product purity.
- Isomer Formation: Minor amounts of positional isomers can form, but optimized conditions and purification reduce these impurities to negligible levels.
- Alternative Methods: Some research explores milder nitrating agents or catalytic nitration to improve environmental and safety profiles, but concentrated acid mixtures remain the standard for industrial synthesis.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Purity Achieved |
|---|---|---|---|---|
| Conventional Acid Nitration | Well-established, high yield | Corrosive reagents, harsh conditions | 70-85% | >99% |
| Catalytic Nitration (Emerging) | Milder conditions, greener chemistry | Less developed, scalability issues | 60-75% | 95-98% |
| Continuous Flow Nitration | Improved control, scalability | Requires specialized equipment | 80-90% | >99% |
Notes on Related Compounds and Synthetic Challenges
While this compound is synthesized mainly via nitration, related compounds such as 1-methyl-3-nitro-1H-pyrazole-4-carboxamide follow similar routes with amide precursors. The presence of different functional groups affects nitration reactivity and purification strategies. For example, the amide derivative can be nitrated under similar conditions but may require modified workup due to differing solubility.
Summary Table of Key Reaction Parameters
| Parameter | Typical Range/Value | Impact on Reaction |
|---|---|---|
| Nitrating agent ratio | HNO3:H2SO4 = 1:1 to 1:2 (v/v) | Influences nitration rate and selectivity |
| Temperature | 0°C to 60°C | Higher temps increase rate but risk side reactions |
| Reaction time | 2-4 hours | Longer times improve conversion but may degrade product |
| Solvent for recrystallization | Ethanol, water, or mixtures | Affects purity and crystal form |
This detailed synthesis overview of this compound highlights the primary preparation method via nitration of 1-methyl-1H-pyrazole-4-carboxylic acid using mixed acid reagents under controlled conditions. Industrial processes optimize these parameters to maximize yield and purity, employing advanced purification and continuous flow techniques. Emerging research explores greener nitration alternatives, though acid nitration remains the benchmark for this compound's preparation.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogenation catalysts.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Esterification: Alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products:
Reduction: 1-Methyl-3-amino-1H-pyrazole-4-carboxylic acid.
Esterification: Methyl 1-methyl-3-nitro-1H-pyrazole-4-carboxylate.
Scientific Research Applications
Medicinal Chemistry
1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid serves as a crucial building block in the synthesis of bioactive molecules. It is utilized in the development of potential drug candidates due to its structural properties that allow for modifications leading to enhanced biological activity. Pyrazole derivatives are recognized for their pharmacological properties, including anti-inflammatory and anticancer activities.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various tumor cell lines. For instance, a study highlighted the synthesis of substituted pyrazoles that showed promising results as EGFR-TK inhibitors, which are vital in targeting specific cancer types .
Materials Science
The compound is also applied in materials science for developing novel materials with specific electronic or optical properties. Its unique structure allows for integration into various polymers and composites, enhancing their performance characteristics.
Example: Conductive Polymers
Research indicates that incorporating this compound into polymer matrices can improve conductivity and thermal stability, making it suitable for applications in electronic devices.
Biological Studies
In biological research, this compound is utilized to study enzyme inhibitors and other biologically active compounds. Its ability to interact with biological systems makes it a valuable tool for understanding metabolic pathways and mechanisms of action.
Example: Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor for certain enzymes, providing insights into potential therapeutic targets for diseases related to enzyme dysfunction .
Chemical Reactions and Synthesis
The compound can undergo various chemical reactions, including reduction and substitution:
- Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride.
- Esterification: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Reduction | Tin(II) chloride in hydrochloric acid | 1-Methyl-3-amino-1H-pyrazole-4-carboxylic acid |
| Esterification | Alcohols and acid catalysts (e.g., sulfuric acid) | Methyl 1-methyl-3-nitro-1H-pyrazole-4-carboxylate |
Mechanism of Action
The mechanism of action of 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The nitro group can participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural analogs and their substituent differences:
Key Observations:
- Positional Isomerism : Shifting the nitro group from the 3- to 4-position (e.g., 1-methyl-4-nitro-3-propyl analog) alters electronic properties and reactivity .
- Substituent Effects : Alkyl chains (e.g., propyl, ethyl) at the 3-position increase molecular weight and lipophilicity, impacting solubility and membrane permeability . Trifluoromethyl groups enhance electronegativity, improving binding to biological targets .
- Acidity : The absence of a 1-methyl group in 3-nitro-1H-pyrazole-4-carboxylic acid results in a more acidic N-H proton, influencing salt formation and solubility .
Biological Activity
1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid (MNPCA) is a heterocyclic compound with significant biological activity, characterized by a pyrazole ring with a methyl group at position 1, a nitro group at position 3, and a carboxylic acid group at position 4. Its unique structure contributes to various pharmacological properties, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C5H5N3O4
- Molecular Weight : 145.11 g/mol
The presence of both the nitro and carboxylic acid functional groups enhances its reactivity and potential interactions with biological macromolecules, such as enzymes and receptors.
MNPCA's biological activity is primarily attributed to its ability to interact with specific targets through:
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with amino acids in target proteins.
- Electrostatic Interactions : The negatively charged nitro group may engage in electrostatic interactions with positively charged residues.
- Hydrophobic Interactions : The methyl group contributes to hydrophobic interactions, influencing binding affinity.
Biological Activities
Research has demonstrated that MNPCA exhibits several biological activities:
Anticancer Activity
MNPCA has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies indicate that it can induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly at concentrations as low as 1.0 μM .
Antifungal Activity
In vitro studies have highlighted MNPCA's antifungal properties against several phytopathogenic fungi, demonstrating higher efficacy than standard antifungal agents .
Enzyme Inhibition
MNPCA has been investigated for its potential as an enzyme inhibitor. Molecular docking studies suggest that it may inhibit specific enzymes involved in cancer progression and inflammation, although detailed target identification remains an area for further research .
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the effects of MNPCA on breast cancer cells, revealing that it significantly inhibited microtubule assembly at a concentration of 20.0 μM, suggesting its potential as a microtubule-destabilizing agent .
- Antifungal Efficacy : A series of experiments conducted on various fungi indicated that MNPCA exhibited superior antifungal activity compared to traditional treatments, highlighting its potential application in agricultural settings .
- Enzyme Interaction Studies : Research involving molecular modeling has provided insights into how MNPCA interacts with enzymes, paving the way for the development of new therapeutic agents targeting specific pathways involved in disease processes .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C5H5N3O4 | Methyl substitution enhances solubility |
| 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | Different functional group positioning |
| Methyl 3-nitro-1H-pyrazole-4-carboxylate | C5H5N3O4 | Ester derivative with distinct bioactivity |
The unique arrangement of functional groups in MNPCA differentiates it from other pyrazole derivatives, influencing its reactivity and biological activity.
Q & A
Q. What are the optimal synthetic routes for preparing 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions starting with precursors like ethyl acetoacetate and nitro-substituted hydrazines. For example, using a modified Vilsmeier-Haack reaction with DMF-DMA (dimethylformamide dimethyl acetal) to introduce the nitro group at the 3-position . Another approach involves nucleophilic substitution under basic conditions (e.g., K₂CO₃) to functionalize the pyrazole core, followed by oxidation of intermediates to yield the carboxylic acid moiety . Key steps include precise temperature control (70–80°C) and purification via column chromatography (silica gel, ethyl acetate/hexane).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for the nitro group (δ ~8.5–9.0 ppm for adjacent protons) and carboxylic acid (δ ~12–13 ppm, broad) .
- FT-IR : Confirm the nitro group (asymmetric stretching ~1530 cm⁻¹, symmetric ~1350 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., dimer formation via carboxylic acid groups) .
Q. How does the nitro group influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The nitro group is a strong electron-withdrawing substituent, directing electrophilic attacks to the 5-position of the pyrazole ring. For example, in SNAr (nucleophilic aromatic substitution) reactions, amines or thiols selectively replace leaving groups at this position. Reactivity can be modulated by varying solvents (e.g., DMF for polar aprotic conditions) and catalysts (e.g., CuI for Ullmann-type couplings) .
Advanced Research Questions
Q. How can density functional theory (DFT) models elucidate the electronic structure and reaction pathways of this compound?
- Methodological Answer :
- Geometry optimization : Use B3LYP/6-31G(d) basis sets to calculate bond lengths and angles, validating against X-ray data .
- Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks. The nitro group typically lowers LUMO energy, enhancing electrophilicity .
- Reaction mechanisms : Simulate intermediates in nitro reduction (e.g., catalytic hydrogenation pathways) using transition-state modeling .
Q. What strategies resolve contradictions in reported biological activity data for nitro-pyrazole derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing nitro with cyano or methyl groups) to isolate contributions to bioactivity .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., cisplatin for antiproliferative assays) to minimize variability .
- Meta-analysis : Cross-reference data from peer-reviewed studies (avoiding vendor-supplied data) to identify trends in IC₅₀ values or selectivity .
Q. How can computational docking predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Target selection : Prioritize proteins with known pyrazole-binding pockets (e.g., cyclooxygenase-2 or kinases) .
- Molecular docking : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds between the carboxylic acid and active-site residues (e.g., Arg120 in COX-2) .
- Free energy calculations : Apply MM-GBSA to estimate binding affinities, comparing with experimental IC₅₀ data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
